molecular formula C19H30O2 B1600332 A,17 CAS No. 38859-38-0

A,17

Cat. No.: B1600332
CAS No.: 38859-38-0
M. Wt: 290.4 g/mol
InChI Key: RZFGPAMUAXASRE-KHOSGYARSA-N
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Description

The compound A,17 is a complex organic molecule It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their intricate ring structures and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A,17 typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the characteristic ring structure, followed by functional group modifications to introduce the hydroxyl groups at positions 3 and 17. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening can also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

A,17 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, A,17 is investigated for its potential to treat various diseases. Its biological activity suggests it could be useful in developing new medications.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of A,17 involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives, such as:

  • (3S,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,17-dihydroxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene
  • (3S,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,17-dihydroxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-dione

Uniqueness

The uniqueness of A,17 lies in its specific stereochemistry and functional groups. These features confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S,5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-17,20-21H,3-6,8,10-11H2,1-2H3/t12-,13+,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFGPAMUAXASRE-KHOSGYARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(C=CC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C=C[C@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466647
Record name 5|A-Androst-1-ene-3|A,17|A-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38859-38-0
Record name 5|A-Androst-1-ene-3|A,17|A-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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